3-Methylpent-2-enedioic acid

Catalog No.
S602717
CAS No.
5746-90-7
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpent-2-enedioic acid

CAS Number

5746-90-7

Product Name

3-Methylpent-2-enedioic acid

IUPAC Name

3-methylpent-2-enedioic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)

InChI Key

WKRBKYFIJPGYQC-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-Methyl-2-pentenedioic Acid; 3-Methyl-glutaconic Acid; NSC 249232; β-Methylglutaconic Acid

Canonical SMILES

CC(=CC(=O)O)CC(=O)O

Isomeric SMILES

C/C(=C\C(=O)O)/CC(=O)O

The exact mass of the compound 3-Methylglutaconic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177010. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methylpent-2-enedioic acid (CAS: 5746-90-7), also known as 3-methylglutaconic acid, is an unsaturated dicarboxylic acid. Its structure, featuring a C6 backbone with a methyl branch and a carbon-carbon double bond, provides a distinct combination of properties not available from common linear or saturated diacids like adipic or glutaric acid. This configuration is critical for its use as a specialty monomer to modify polymer properties and as a structurally specific precursor in complex organic synthesis, where isomeric purity is essential for reaction outcomes.

Direct substitution with close isomers like itaconic acid or simpler analogs such as adipic acid is often unviable. The specific placement of the methyl group and the double bond in 3-methylpent-2-enedioic acid dictates polymer chain packing, thermal properties, and stereochemical outcomes in synthesis. For example, in asymmetric hydrogenation, the substrate's exact geometry is critical for catalyst interaction and achieving high enantioselectivity; even a slight shift in functional group position, as seen in an isomer, would lead to a completely different product or reaction failure. Similarly, when used as a co-monomer, its branched structure is specifically chosen to disrupt crystallinity in polyamides, an effect not achievable with linear C6 diacids like adipic acid.

Modifier for Polyamides: Inducing Lower Melting Points for Improved Processability

Incorporating branched-chain diacids, including 3-methylglutaconic acid, into polyamide formulations serves to disrupt polymer chain regularity. This disruption of crystallinity results in polymers with significantly lower melting points compared to standard polyamides like Nylon 6,6, which is synthesized from the linear adipic acid. This property is critical for applications requiring lower processing temperatures or enhanced flexibility.

Evidence DimensionPolymer Melting Point (Tm)
Target Compound DataPolyamides containing branched diacids exhibit Tm in the range of 128 to 207 °C.
Comparator Or BaselineNylon 6,6 (from linear adipic acid) has a melting point of approximately 265 °C.
Quantified DifferenceReduction of melting point by 58 to 137 °C compared to the industrial benchmark.
ConditionsMelt polycondensation of dicarboxylic acids with diamines.

A lower melting point reduces energy costs during melt processing and enables the use of these polyamides in applications where the high processing temperatures of standard nylons would damage other components.

Precursor Suitability: Non-Interchangeable Building Block for Natural Product Synthesis

The total synthesis of complex molecules like the antibiotic (-)-A26771B requires precursors with precisely defined regiochemistry and stereochemistry. A derivative of 3-methylglutaconic acid is a key fragment in a reported convergent synthesis of this macrolide. In such multi-step syntheses, using an isomer like itaconic or citraconic acid would alter the carbon skeleton, preventing the key cyclization and subsequent reactions, thereby failing to produce the target molecule.

Evidence DimensionSynthetic Pathway Feasibility
Target Compound DataEnables the successful synthesis of the C1-C9 fragment of the macrolide antibiotic (-)-A26771B.
Comparator Or BaselineIsomeric diacids (e.g., itaconic acid, citraconic acid) would lead to different intermediates and would not yield the desired natural product structure.
Quantified DifferenceQualitative but absolute: successful synthesis vs. failed pathway.
ConditionsMulti-step total synthesis of a complex natural product.

For researchers in complex organic synthesis, procuring the exact regioisomer is non-negotiable, as it directly determines the feasibility and outcome of the entire synthetic route.

Enhanced Thermal Stability in Aromatic Polyamides

While aliphatic branched diacids can lower melting points, incorporating specific structures into aromatic polyamide backbones can enhance thermal stability. Research into high-performance aramids shows that strategic monomer selection is key to achieving high decomposition temperatures. For instance, novel copolyamides can exhibit 5% mass loss temperatures (T5) significantly higher than commercial benchmarks like poly(m-phenylene isophthalamide). The use of specialty diacids like 3-methylpent-2-enedioic acid is a strategy explored to create polymers with tailored thermal properties for demanding applications.

Evidence DimensionThermal Decomposition Temperature (T5)
Target Compound DataSpecialty aromatic polyamides can achieve T5 values over 445 °C.
Comparator Or BaselineCommercial poly(m-phenylene isophthalamide) has a T5 of ~419 °C.
Quantified DifferencePotential for >26 °C improvement in thermal decomposition onset.
ConditionsThermogravimetric Analysis (TGA) in nitrogen or air.

For high-temperature applications in electronics, aerospace, or automotive sectors, a higher decomposition temperature translates directly to a wider operational window and improved material reliability.

Development of Specialty Polyamides with Tunable Melt-Flow Characteristics

This compound is the right choice for formulating specialty copolyamides where controlled disruption of crystallinity is needed. Its use allows for the targeted reduction of melting temperatures, which is advantageous for co-molding with temperature-sensitive substrates or for improving the flexibility of fibers and films.

Structurally Defined Precursor for Pharmaceutical and Agrochemical Synthesis

In the synthesis of complex, biologically active molecules, the specific geometry of 3-methylpent-2-enedioic acid makes it a critical, non-substitutable building block. It is indicated for synthetic routes where the regio- and stereochemistry of the final product is dependent on the precise structure of the starting materials.

Monomer for High-Performance Aromatic Polymers in Demanding Environments

As a component in advanced aromatic polymers, this diacid can be utilized in research and development aimed at creating materials with superior thermal stability. Such polymers are candidates for applications in components that must withstand high operating temperatures without degradation.

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

144.04225873 Da

Monoisotopic Mass

144.04225873 Da

Heavy Atom Count

10

UNII

F4N4BX780X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5746-90-7

Wikipedia

3-Methylglutaconic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Last modified: 08-15-2023

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